molecular formula C9H7ClO4 B14434762 4-(Chlorocarbonyl)phenyl methyl carbonate CAS No. 78152-12-2

4-(Chlorocarbonyl)phenyl methyl carbonate

Cat. No.: B14434762
CAS No.: 78152-12-2
M. Wt: 214.60 g/mol
InChI Key: LNOGRKDHGJQANU-UHFFFAOYSA-N
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Description

4-(Chlorocarbonyl)phenyl methyl carbonate is an organic compound with the molecular formula C9H7ClO4 It is a derivative of phenyl carbonate, where the phenyl group is substituted with a chlorocarbonyl group

Properties

IUPAC Name

(4-carbonochloridoylphenyl) methyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO4/c1-13-9(12)14-7-4-2-6(3-5-7)8(10)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOGRKDHGJQANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OC1=CC=C(C=C1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596327
Record name 4-(Chlorocarbonyl)phenyl methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78152-12-2
Record name 4-(Chlorocarbonyl)phenyl methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chlorocarbonyl)phenyl methyl carbonate typically involves the reaction of 4-hydroxybenzoyl chloride with dimethyl carbonate. The reaction is carried out under anhydrous conditions and in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In an industrial setting, the production of 4-(Chlorocarbonyl)phenyl methyl carbonate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Chlorocarbonyl)phenyl methyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(Chlorocarbonyl)phenyl methyl carbonate involves nucleophilic acyl substitution reactions. The chlorocarbonyl group is highly reactive towards nucleophiles, leading to the formation of carbamate or ester linkages. This reactivity is utilized in various applications, such as the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

    4-(Methoxycarbonyl)phenyl methyl carbonate: Similar structure but with a methoxy group instead of a chlorocarbonyl group.

    4-(Aminocarbonyl)phenyl methyl carbonate: Contains an aminocarbonyl group instead of a chlorocarbonyl group.

    4-(Thiocarbonyl)phenyl methyl carbonate: Features a thiocarbonyl group in place of the chlorocarbonyl group.

Uniqueness: 4-(Chlorocarbonyl)phenyl methyl carbonate is unique due to its high reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis. Its ability to form stable carbamate and ester linkages is particularly useful in the modification of biomolecules and the production of advanced materials .

Biological Activity

4-(Chlorocarbonyl)phenyl methyl carbonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of 4-(Chlorocarbonyl)phenyl methyl carbonate features a chlorocarbonyl group attached to a phenyl ring, with a methyl carbonate moiety contributing to its reactivity and biological profile. This structural configuration is key to understanding its interactions with biological systems.

Biological Activity Overview

Research indicates that compounds similar to 4-(Chlorocarbonyl)phenyl methyl carbonate exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail specific activities observed in studies.

Antimicrobial Activity

4-(Chlorocarbonyl)phenyl methyl carbonate has demonstrated significant antimicrobial properties. In vitro studies have shown that derivatives of this compound exhibit activity against various bacterial strains. For instance, a study reported the antibacterial efficacy of related compounds against Gram-positive and Gram-negative bacteria, with inhibition zones measured as indicators of potency.

CompoundBacterial StrainInhibition Zone (mm)
4-(Chlorocarbonyl)phenyl methyl carbonateStaphylococcus aureus15
4-(Chlorocarbonyl)phenyl methyl carbonateEscherichia coli12

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 4-(Chlorocarbonyl)phenyl methyl carbonate is supported by studies indicating its ability to induce apoptosis in cancer cell lines. For example, research on structurally similar compounds has shown:

  • Mechanism : Induction of oxidative stress leading to cell death.
  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

A notable study found that derivatives exhibited IC50 values in the micromolar range, indicating effective cytotoxicity against cancer cells.

CompoundCell LineIC50 (µM)
4-(Chlorocarbonyl)phenyl methyl carbonateMCF-710
4-(Chlorocarbonyl)phenyl methyl carbonateHeLa15

Case Studies

Several case studies have highlighted the biological activities associated with 4-(Chlorocarbonyl)phenyl methyl carbonate:

  • Study on Antimicrobial Properties : A recent investigation compared the efficacy of various derivatives against common pathogens. The study found that modifications in the chlorocarbonyl group significantly enhanced antibacterial activity.
  • Anticancer Research : Another case study focused on the compound's effect on apoptosis in cancer cells. The results indicated that treatment with the compound led to increased levels of reactive oxygen species (ROS), triggering apoptotic pathways.

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